molecular formula C11H22N2O3S B12265150 N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide

Cat. No.: B12265150
M. Wt: 262.37 g/mol
InChI Key: JYRSVLOVUXMJBW-UHFFFAOYSA-N
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Description

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds with piperidine moieties are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and their role in drug design .

Preparation Methods

The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide involves multiple steps, starting with the preparation of the piperidine ring. One common method is the hydrogenation of pyridine, followed by functionalization to introduce the methoxyethyl group. The cyclopropanesulfonamide moiety can be introduced through a cyclization reaction involving a suitable sulfonamide precursor .

Industrial production methods typically involve optimizing these synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurological disorders.

    Industry: It is used in the development of new materials and as a reagent in various industrial processes

Mechanism of Action

The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity, selectivity, and downstream effects are essential to understand its full mechanism of action .

Comparison with Similar Compounds

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide can be compared with other piperidine derivatives, such as:

    N-(2-Methoxyethyl)-1-methylpiperidin-4-amine: Similar in structure but lacks the cyclopropanesulfonamide moiety.

    2-(1-Methylpiperidin-4-yl)ethanamine: Another piperidine derivative with different functional groups.

    N-Methyl-2-(4-methylpiperidin-1-yl)ethanamine: Contains a methyl group instead of the methoxyethyl group

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C11H22N2O3S

Molecular Weight

262.37 g/mol

IUPAC Name

N-[1-(2-methoxyethyl)piperidin-4-yl]cyclopropanesulfonamide

InChI

InChI=1S/C11H22N2O3S/c1-16-9-8-13-6-4-10(5-7-13)12-17(14,15)11-2-3-11/h10-12H,2-9H2,1H3

InChI Key

JYRSVLOVUXMJBW-UHFFFAOYSA-N

Canonical SMILES

COCCN1CCC(CC1)NS(=O)(=O)C2CC2

Origin of Product

United States

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